3-(Dimethylaminomethyl)-7-azaindole

Dopamine D4 receptor Selectivity Neuropharmacology

3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2), also known as 7-Azagramine, is a heterocyclic building block belonging to the 7-azaindole class of kinase-privileged fragments. It features a 1H-pyrrolo[2,3-b]pyridine core with a dimethylaminomethyl substituent at the 3-position.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 5654-92-2
Cat. No. B015110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylaminomethyl)-7-azaindole
CAS5654-92-2
SynonymsN,N-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine;  3-(Dimethylaminomethyl)-7-azaindole;  3-[(Dimethylamino)methyl]-1H-Pyrrolo[2,3-b]pyridine; 
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=CC=N2
InChIInChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12)
InChIKeyRFLCFQLBXWLHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2) for Drug Discovery: A Privileged 7-Azaindole Scaffold with a Titratable Amine Handle


3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2), also known as 7-Azagramine, is a heterocyclic building block belonging to the 7-azaindole class of kinase-privileged fragments [1]. It features a 1H-pyrrolo[2,3-b]pyridine core with a dimethylaminomethyl substituent at the 3-position. The 7-azaindole scaffold itself is recognized as an excellent hinge-binding motif for kinase ATP pockets, forming bidentate hydrogen bonds with the kinase hinge region, and has been incorporated into FDA-approved drugs such as vemurafenib [2]. The 3-dimethylaminomethyl substituent introduces a basic, titratable tertiary amine handle (predicted pKa ~9.14) , which directly modulates physicochemical properties—including LogD, solubility, and hydrogen-bonding capacity—relative to the unsubstituted 7-azaindole core.

Why 3-(Dimethylaminomethyl)-7-azaindole Cannot Be Interchanged with Unsubstituted 7-Azaindole or 3-Aminomethyl Analogs


Within the 7-azaindole chemotype, substitution at the 3-position is a critical determinant of biological target engagement, selectivity, and physicochemical behavior. Structure–activity relationship (SAR) studies across dopamine D4 ligands and ROCK kinase inhibitors demonstrate that the identity of the 3-substituent profoundly influences potency and selectivity profiles [1]. Specifically, the dimethylamino group in 7-Azagramine confers distinct properties—including increased lipophilicity (XLogP3 = 1.1 vs. unsubstituted 7-azaindole XLogP3 ~0.9), altered basicity, and tertiary amine reactivity—compared to the primary amine in 3-aminomethyl-7-azaindole derivatives . Simply substituting 7-azaindole or its 3-aminomethyl analogs for this compound in a synthetic sequence or biological assay would yield non-equivalent outcomes in terms of downstream coupling chemistry, pharmacokinetic profile, and target selectivity, making generic replacement scientifically invalid without re-optimization.

Quantitative Differentiation Evidence for 3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2)


Dopamine D4 vs. D2 Receptor Selectivity of 7-Azagramine: A Structural Modification Analysis

7-Azagramine was evaluated for its affinity at human dopamine D4 and D2 receptors. While the reference 3-aminomethyl-7-azaindole series yielded the highest D4 affinity compounds (exemplified by L-745,870), 7-Azagramine itself—bearing a dimethylamino rather than a cyclic amine—demonstrated a significantly greater affinity for the D4 receptor over the D2 receptor . This differentiated selectivity profile, attributable to the dimethylaminomethyl substitution, distinguishes 7-Azagramine from both the unsubstituted 7-azaindole scaffold and the 3-aminomethyl series.

Dopamine D4 receptor Selectivity Neuropharmacology

3-Substituted 7-Azaindoles as Bioisosteric Replacements for 4-Substituted Pyridines in ROCK Inhibition

In a systematic medicinal chemistry campaign, 3-substituted 7-azaindoles were demonstrated to serve as effective bioisosteric replacements for 4-substituted pyridines in the context of Rho kinase (ROCK) inhibition [1]. Compound 37, a 3-substituted 7-azaindole derivative, exhibited excellent ROCK inhibitory potency with high selectivity over the closely related AGC kinase PKA. The X-ray crystallography of target–ligand complexes confirmed that the 7-azaindole hinge-binding mode is preserved while the 3-substituent projects into a distinct pocket that differs from the vector accessible to 4-substituted pyridine analogs. This validates that 3-substituted 7-azaindoles, including the 3-dimethylaminomethyl variant, occupy a unique chemical space not addressable by pyridine-based or unsubstituted azaindole scaffolds.

ROCK kinase Bioisosterism Kinase inhibitor design

Key Physicochemical Differentiation: LogP, pKa, and Hydrogen-Bonding Profile vs. Unsubstituted 7-Azaindole

The introduction of the 3-dimethylaminomethyl group significantly alters the physicochemical profile relative to the parent 7-azaindole scaffold. The target compound has a predicted LogP (XLogP3) of 1.1 , compared to unsubstituted 7-azaindole which has a LogP of approximately 0.93 [1]. The tertiary amine introduces a basic center with a predicted pKa of 9.14 ± 0.28 (most basic, at 25°C) , which is absent in 7-azaindole (pKa of the pyridine nitrogen ~6.3) . This additional basic center enables pH-dependent solubility modulation and salt formation, which is not available with the unsubstituted core. The compound also possesses 2 hydrogen bond acceptors and 1 hydrogen bond donor, with a topological polar surface area of 31.9 Ų .

Physicochemical properties LogP pKa Drug-likeness

3-Position Substitution as a Determinant of 7-Azaindole Target Engagement: SAR Across Kinase and GPCR Targets

Comprehensive surveys of the 7-azaindole chemical space reveal that the 3-position is one of five modifiable sites on the scaffold and that substitution at this position is essential for achieving target specificity. Over 90 kinases have been shown to be sensitive to 7-azaindole-based inhibitors, with the 3-substituent dictating which kinase is targeted [1]. In the dopamine D4 series, the highest affinity and selectivity resided exclusively in the 3-aminomethyl-7-azaindole series, not in the 2-substituted analogs [2]. Similarly, in the PIM kinase inhibitor program, 6-substituted 7-azaindoles with specific 3-position modifications proved to be potent and selective PIM kinase inhibitors [3]. These class-level SAR findings indicate that procurement of a 3-substituted 7-azaindole building block such as 3-(dimethylaminomethyl)-7-azaindole is a prerequisite for accessing this productive region of chemical space; unsubstituted or 2-substituted analogs lead to different biological outcomes.

Structure-activity relationship Kinase inhibition 7-Azaindole SAR

Patent-Validated Utility: 3-(Dimethylaminomethyl)phenyl-7-azaindoles as Aurora Kinase Inhibitors

A GSK patent application (US 2008/0306120 A1) explicitly claims 7-azaindole compounds containing a 3-[(dimethylamino)methyl]phenyl substituent at the 4-position of the 7-azaindole core as inhibitors of Aurora kinase, with utility in treating solid tumor and hematological cancers [1]. While the patented compound (N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea) is a more elaborated derivative, the presence of the dimethylaminomethyl moiety in the final inhibitor validates the synthetic utility of building blocks such as 3-(dimethylaminomethyl)-7-azaindole as precursors to Aurora kinase-targeting compounds. This places the compound within an IP-validated chemical space for oncology drug discovery that is distinct from other 7-azaindole substitution patterns.

Aurora kinase Cancer therapeutics Patent SAR

Optimal Application Scenarios for 3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2) in Drug Discovery


Kinase-Focused Library Synthesis Leveraging 3-Position Diversity

Based on the established role of 3-substituted 7-azaindoles as bioisosteric replacements for 4-substituted pyridines in ROCK inhibitor programs , 3-(dimethylaminomethyl)-7-azaindole is an optimal building block for constructing kinase-focused compound libraries. The 3-dimethylaminomethyl group serves as a synthetic handle for further diversification (amide coupling, N-alkylation, or reductive amination) while maintaining the privileged 7-azaindole hinge-binding motif. This scenario is directly relevant for teams that have identified ROCK, PIM, or Aurora kinase as targets and require a differentiated chemical starting point distinct from pyridine-based leads.

Neuroscience GPCR Probe Development Targeting Dopamine D4 Receptors

The demonstrated D4-over-D2 selectivity of 7-Azagramine makes this compound a strategic starting material for medicinal chemistry campaigns targeting the dopamine D4 receptor, which is implicated in cognition, attention, and schizophrenia. Unlike unsubstituted 7-azaindole, which lacks D4 activity, this building block provides a direct entry point into a receptor-specific chemical series. The basic amine also facilitates the preparation of water-soluble salts for in vivo CNS pharmacology studies.

pH-Dependent Purification and Salt Screening in Lead Optimization

The predicted pKa of 9.14 for the tertiary dimethylamino group creates a titratable center absent in unsubstituted 7-azaindole (pKa ~6.3 for the pyridine nitrogen alone) . This differential enables pH-switchable extraction and purification protocols during scale-up synthesis, as well as systematic salt and co-crystal screening to optimize solubility and bioavailability. Procurement specifications should reflect the need for the free base or specific salt forms depending on the intended downstream chemistry.

Aurora Kinase Inhibitor Development in Oncology

Patent literature explicitly incorporates the dimethylaminomethyl pharmacophore into 7-azaindole-based Aurora kinase inhibitors for the treatment of solid tumors and hematological malignancies . Research groups pursuing Aurora A/B kinase as oncology targets should prioritize this building block over unsubstituted or differently substituted 7-azaindoles, as it maps directly onto the IP-validated chemical space for this kinase family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylaminomethyl)-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.